4,6,8-Trichloro-2-methylquinoline
CAS No.: 1204-14-4
Cat. No.: VC20956972
Molecular Formula: C10H6Cl3N
Molecular Weight: 246.5 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1204-14-4 |
---|---|
Molecular Formula | C10H6Cl3N |
Molecular Weight | 246.5 g/mol |
IUPAC Name | 4,6,8-trichloro-2-methylquinoline |
Standard InChI | InChI=1S/C10H6Cl3N/c1-5-2-8(12)7-3-6(11)4-9(13)10(7)14-5/h2-4H,1H3 |
Standard InChI Key | MLCCGRNOVHTMML-UHFFFAOYSA-N |
SMILES | CC1=CC(=C2C=C(C=C(C2=N1)Cl)Cl)Cl |
Canonical SMILES | CC1=CC(=C2C=C(C=C(C2=N1)Cl)Cl)Cl |
Introduction
Chemical Identity and Structure
4,6,8-Trichloro-2-methylquinoline is a halogenated heterocyclic compound belonging to the quinoline family. It is characterized by a quinoline core structure with three chlorine atoms at positions 4, 6, and 8, and a methyl group at position 2. This specific substitution pattern contributes to its distinctive chemical behavior and potential applications.
Identification Data
The compound is uniquely identified through several standardized chemical identifiers, as shown in Table 1.
Table 1: Chemical Identification Parameters of 4,6,8-Trichloro-2-methylquinoline
Parameter | Value |
---|---|
CAS Number | 1204-14-4 |
IUPAC Name | 4,6,8-trichloro-2-methylquinoline |
Molecular Formula | C₁₀H₆Cl₃N |
Molecular Weight | 246.5 g/mol |
Standard InChI | InChI=1S/C10H6Cl3N/c1-5-2-8(12)7-3-6(11)4-9(13)10(7)14-5/h2-4H,1H3 |
Standard InChIKey | MLCCGRNOVHTMML-UHFFFAOYSA-N |
SMILES | CC1=CC(=C2C=C(C=C(C2=N1)Cl)Cl)Cl |
Structural Features
The molecular structure consists of a quinoline backbone with strategic halogen substitutions that influence its reactivity and physical properties. The three chlorine atoms at positions 4, 6, and 8 contribute to its electron-deficient aromatic system, while the methyl group at position 2 provides a site for potential functionalization in synthetic applications. This unique arrangement of substituents differentiates it from other halogenated quinoline derivatives, such as 4,5,8-trichloro-2-methylquinoline and 4,7,8-trichloro-2-methylquinoline, which have different chlorination patterns .
Physical and Chemical Properties
4,6,8-Trichloro-2-methylquinoline exhibits distinctive physical and chemical characteristics that determine its behavior in various applications and reactions.
Physical Properties
The compound typically appears as a yellow solid with specific physical parameters that influence its handling and application in laboratory and industrial settings . Its molecular weight of 246.5 g/mol places it in the mid-range for aromatic heterocyclic compounds, influencing its solubility, diffusion, and pharmacokinetic properties.
Spectroscopic Properties
Mass spectrometry and collision cross-section data provide valuable information about the compound's structural characteristics and behavior in analytical systems.
Table 2: Predicted Collision Cross Section Data
Synthesis and Preparation
The synthesis of 4,6,8-trichloro-2-methylquinoline typically involves controlled halogenation processes designed to achieve the specific substitution pattern.
Reaction Conditions
Synthesis reactions are often performed in controlled environments to optimize yields and purity. The use of inert atmospheres and specific reaction conditions, such as appropriate temperature and solvent choice, is crucial for achieving high-quality products. The halogenation process typically requires chlorinating agents such as phosphorus oxychloride, thionyl chloride, or N-chlorosuccinimide, depending on the specific synthetic strategy employed.
Biological Activities and Applications
Research indicates that halogenated quinolines, including 4,6,8-trichloro-2-methylquinoline, exhibit various biological activities that make them valuable in pharmaceutical research and development.
Research Applications
Beyond direct biological applications, 4,6,8-trichloro-2-methylquinoline serves as an important intermediate in organic synthesis and pharmaceutical development. Its reactive sites allow for modifications and transformations to create more complex molecules with enhanced biological activities.
Hazard Type | Classification and Statement |
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Acute Toxicity (Oral) | Category 3, H301: Toxic if swallowed |
Eye Damage | Category 1, H318: Causes serious eye damage |
Aquatic Environment | Long-term hazard (Category 4), H413: May cause long-lasting harmful effects to aquatic life |
Comparative Analysis with Related Compounds
Understanding 4,6,8-trichloro-2-methylquinoline in the context of related quinoline derivatives provides valuable insights into structure-activity relationships and application potential.
Structural Analogs
Several structural analogs of 4,6,8-trichloro-2-methylquinoline exist with different chlorination patterns or substitution groups:
Table 4: Comparison of 4,6,8-Trichloro-2-methylquinoline with Structural Analogs
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